N-(4-fluorophenyl)-1-methyl-4-piperidinamine N-(4-fluorophenyl)-1-methyl-4-piperidinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11182608
InChI: InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3
SMILES: CN1CCC(CC1)NC2=CC=C(C=C2)F
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol

N-(4-fluorophenyl)-1-methyl-4-piperidinamine

CAS No.:

Cat. No.: VC11182608

Molecular Formula: C12H17FN2

Molecular Weight: 208.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-1-methyl-4-piperidinamine -

Specification

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
IUPAC Name N-(4-fluorophenyl)-1-methylpiperidin-4-amine
Standard InChI InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3
Standard InChI Key WWRHBQHLQUOKQV-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NC2=CC=C(C=C2)F
Canonical SMILES CN1CCC(CC1)NC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Fluorophenyl)-1-methyl-4-piperidinamine consists of a piperidine ring—a six-membered amine heterocycle—with substitutions at the 1- and 4-positions. The 1-position is occupied by a methyl group, while the 4-position features a 4-fluorobenzylamine substituent. The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing the compound’s binding affinity to biological targets .

Physical and Chemical Properties

Key physicochemical properties, derived from experimental data, are summarized below:

PropertyValue
Boiling Point305°C
Density1.07 g/cm³
Flash Point138°C
SolubilitySlight in chloroform, methanol
pKa9.38 ± 0.20 (Predicted)
Storage Conditions-20°C, inert atmosphere, dark

The compound’s low solubility in aqueous media and moderate solubility in organic solvents like chloroform and methanol reflect its lipophilic nature, a trait advantageous for blood-brain barrier penetration .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N-(4-fluorophenyl)-1-methyl-4-piperidinamine typically involves multi-step processes leveraging Grignard reactions, reductions, and protecting group strategies. A patent by outlines a representative pathway:

  • Grignard Addition: Arecoline (a methylated pyridine derivative) reacts with 4-fluorophenylmagnesium bromide to form a tertiary alcohol intermediate.

  • Reduction: The intermediate undergoes reduction using lithium aluminium hydride (LiAlH4\text{LiAlH}_4) to yield 4-(4’-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.

  • Hydrogenation: Catalytic hydrogenation saturates the tetrahydropyridine ring, producing the piperidine backbone.

  • Amination: Introduction of the benzylamine group via nucleophilic substitution or reductive amination completes the synthesis .

Process Optimization

Challenges in synthesis include minimizing fluorine loss during intermediate steps and controlling stereochemistry. The patent emphasizes using fluorinated starting materials judiciously to reduce waste, noting that early-stage fluorine incorporation often leads to by-product formation. Recent advancements employ flow chemistry to enhance yield (up to 68% in optimized batches) and purity (>95%) .

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

N-(4-Fluorophenyl)-1-methyl-4-piperidinamine is a precursor to pimavanserin, a selective serotonin inverse agonist approved for Parkinson’s disease psychosis. The compound’s piperidine-amine scaffold facilitates binding to 5-HT2A_{2A} receptors, modulating neurotransmitter activity .

Drug Discovery and Development

The compound’s structural flexibility allows derivatization for targeting neurodegenerative diseases. For example:

  • Alzheimer’s Therapeutics: Modifications to the benzylamine group enhance acetylcholinesterase inhibition.

  • Antidepressants: Fluorine’s electron-withdrawing effects improve receptor selectivity in serotonin-norepinephrine reuptake inhibitors .

Industrial reports highlight its growing demand, with the global market for fluorinated pharmaceutical intermediates projected to expand at a CAGR of 6.8% from 2025 to 2030 .

Pharmacokinetics and Pharmacodynamics

Metabolic Pathways

In vitro studies predict hepatic metabolism via cytochrome P450 enzymes (CYP3A4/5), with potential formation of hydroxylated metabolites. The fluorine substituent resists oxidative degradation, prolonging half-life compared to non-fluorinated analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator